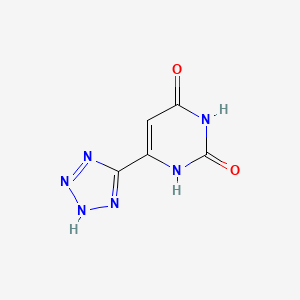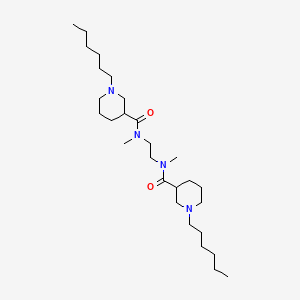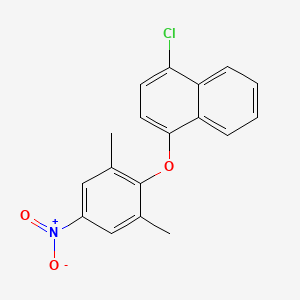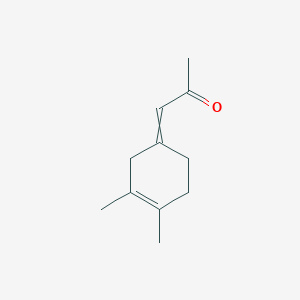![molecular formula C9H14N2S B14368409 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile CAS No. 90695-74-2](/img/structure/B14368409.png)
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile is an organic compound characterized by its unique structure, which includes a butanedinitrile backbone with three methyl groups and a methylsulfanyl group attached
Métodos De Preparación
The synthesis of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable nitrile precursor with a methylsulfanyl methylating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reagents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and potential effects.
Comparación Con Compuestos Similares
Similar compounds to 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile include:
2,2,3-Trimethylbutanedinitrile: Lacks the methylsulfanyl group, resulting in different chemical properties.
3-[(Methylsulfanyl)methyl]butanedinitrile: Lacks the additional methyl groups, affecting its reactivity and applications.
2,2,3-Trimethyl-3-butylbutanedinitrile: Substitutes the methylsulfanyl group with a butyl group, altering its chemical behavior
Propiedades
Número CAS |
90695-74-2 |
|---|---|
Fórmula molecular |
C9H14N2S |
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
2,2,3-trimethyl-3-(methylsulfanylmethyl)butanedinitrile |
InChI |
InChI=1S/C9H14N2S/c1-8(2,5-10)9(3,6-11)7-12-4/h7H2,1-4H3 |
Clave InChI |
IJEYASHUSFQWOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C(C)(CSC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)


![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
